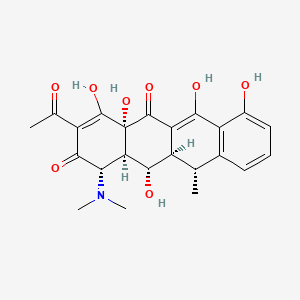

2-Acetyl-2-decarbamoyldoxycycline

Übersicht

Beschreibung

2-Acetyl-2-decarbamoyldoxycycline is an organic compound with the molecular formula C23H25NO8 and a molar mass of 443.45 g/mol . It is a derivative of doxycycline and is often referred to as Doxycycline Hyclate Impurity F . This compound is typically used in the quality control and analysis of doxycycline, helping to judge the purity and quality of doxycycline samples .

Vorbereitungsmethoden

The preparation of 2-Acetyl-2-decarbamoyldoxycycline can be achieved through synthesis or separation and purification from doxycycline . One method involves isolating the impurity from doxycycline hyclate mother solution using semi-preparative high-performance liquid chromatography (HPLC) with a Synergi RP-C 18 column . The gradient elution uses mixtures of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile as the mobile phase . The collected impurity solution is then evaporated and frozen to dry .

Analyse Chemischer Reaktionen

2-Acetyl-2-decarbamoyldoxycycline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Reference Standard in Analytical Chemistry

2-Acetyl-2-decarbamoyldoxycycline serves as a reference standard in analytical chemistry. It is crucial for ensuring the quality and purity of doxycycline samples. The compound's presence can help identify and quantify impurities in pharmaceutical formulations, thus maintaining regulatory compliance and product safety .

Quality Control

In the pharmaceutical industry, this compound is utilized for quality assurance in the production of doxycycline. It aids in verifying the qualification of doxycycline by assessing its stability and degradation pathways .

Biological Applications

Metabolic Pathway Studies

Research has indicated that this compound can be instrumental in studying the metabolic pathways of doxycycline. Its role as an impurity allows researchers to investigate the degradation products and their effects on biological systems .

Bacteriostatic Effects

Although primarily an impurity, this compound exhibits bacteriostatic properties that inhibit bacterial protein synthesis. This characteristic can be leveraged to understand the mechanisms of antibiotic resistance and the efficacy of doxycycline against various bacterial strains .

Medical Applications

Pharmaceutical Development

The compound is significant in developing doxycycline-based pharmaceuticals. It helps ensure that formulations meet required standards for efficacy and safety, particularly in injectable forms where purity is paramount .

Case Study: Doxycycline Hydrochloride

A notable application is its role in the preparation of doxycycline hydrochloride for injection. Studies have shown that controlling the levels of this compound during production enhances the clinical efficacy of the final product while minimizing adverse reactions .

Industry Applications

Production and Quality Assurance

In industrial settings, this compound is used for quality control during the manufacturing process of doxycycline. Its detection helps pharmaceutical companies maintain high standards and adhere to pharmacopoeial guidelines .

Wirkmechanismus

The mechanism of action of 2-Acetyl-2-decarbamoyldoxycycline is related to its role as an impurity in doxycycline. It does not have a direct therapeutic effect but is crucial in understanding the stability and degradation of doxycycline . The molecular targets and pathways involved include the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, similar to doxycycline .

Vergleich Mit ähnlichen Verbindungen

2-Acetyl-2-decarbamoyldoxycycline is unique due to its specific structure and role as an impurity in doxycycline. Similar compounds include other doxycycline impurities such as:

Doxycycline EP Impurity A: (CAS No: 41411-66-9)

Doxycycline EP Impurity B: (CAS No: 3963-95-9)

Doxycycline EP Impurity C: (CAS No: 6543-77-7)

Doxycycline EP Impurity D: (CAS No: 97583-08-9)

Doxycycline EP Impurity E: (CAS No: 79-57-2)

These impurities share structural similarities with this compound but differ in their specific functional groups and positions, which can affect their chemical behavior and applications .

Biologische Aktivität

2-Acetyl-2-decarbamoyldoxycycline (DX) is a derivative of doxycycline, a well-known tetracycline antibiotic. This compound exhibits significant biological activity, particularly in its bacteriostatic effects, which inhibit bacterial protein synthesis. This article explores the biological activity of DX through various studies, mechanisms of action, and pharmacokinetic properties.

The primary mechanism of action of this compound involves its ability to bind to the 30S ribosomal subunit of bacterial ribosomes. This binding inhibits the binding of aminoacyl-tRNA to the A site, thereby preventing peptide chain elongation during protein synthesis. As a result, bacterial growth is halted, demonstrating its bacteriostatic properties similar to those of doxycycline .

Pharmacokinetics

The pharmacokinetic profile of DX indicates high oral bioavailability, with absorption rates exceeding 90% . Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 1.8 - 2.9 mg/L |

| Volume of Distribution | 0.7 L/kg |

| Protein Binding Rate | 80% - 93% |

| Half-Life | 12 - 22 hours |

DX demonstrates extensive tissue distribution, with concentrations in bile being significantly higher than plasma levels, indicating strong tissue penetration capabilities .

Antimicrobial Activity

DX exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria. It is particularly effective against strains resistant to other tetracyclines due to its unique binding properties and reduced susceptibility to efflux mechanisms .

In Vitro Studies

In vitro studies have shown that DX retains significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit protein synthesis effectively reduces bacterial viability, making it a valuable candidate for treating infections caused by resistant strains .

Animal Models

Research involving animal models has demonstrated that DX can effectively treat infections in vivo. For instance, in a study on guinea pigs infected with Brucella spp., treatment with DX resulted in significant reductions in bacterial load and improved clinical outcomes compared to untreated controls .

Safety and Toxicology

While DX shows promising biological activity, safety assessments indicate potential concerns regarding mutagenicity at certain concentrations . Animal studies have also suggested teratogenic effects, highlighting the need for caution when considering therapeutic applications.

Eigenschaften

IUPAC Name |

(1S,4aR,11R,11aR,12S,12aR)-3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO8/c1-8-10-6-5-7-11(26)14(10)18(27)15-12(8)19(28)16-17(24(3)4)20(29)13(9(2)25)21(30)23(16,32)22(15)31/h5-8,12,16-17,19,26-28,30,32H,1-4H3/t8-,12+,16+,17-,19-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPMTRBUFCUCRC-ACDFWTBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)C)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)C)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401101449 | |

| Record name | (4S,4aR,5S,5aR,6R,12aS)-2-Acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11(4H,5H)-naphthacenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401101449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122861-53-4 | |

| Record name | 2-Acetyl-2-decarbamoyldoxycycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122861534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S,4aR,5S,5aR,6R,12aS)-2-Acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11(4H,5H)-naphthacenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401101449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETYL-2-DECARBAMOYLDOXYCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXY6C0J4ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.